An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylquinoline-2-carbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylquinoline-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 4-Methylquinoline-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a robust synthetic pathway and provides expected analytical data based on established spectroscopic principles, addressing the current scarcity of published experimental data for this specific molecule.
Compound Profile
4-Methylquinoline-2-carbonitrile is a derivative of quinoline, featuring a methyl group at the C4 position and a nitrile group at the C2 position. The introduction of the electron-withdrawing nitrile group at a key position on the quinoline scaffold can significantly alter its electronic properties, reactivity, and biological activity, making it a valuable intermediate for the synthesis of novel molecular entities.
| Property | Data | Reference |
| IUPAC Name | 4-methylquinoline-2-carbonitrile | |
| Molecular Formula | C₁₁H₈N₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Exact Mass | 168.068748 g/mol | [1] |
| CAS Number | 10590-69-9 | |
| Predicted XlogP | 2.6 |
Synthesis Pathway
Due to the limited specific literature for the direct synthesis of 4-methylquinoline-2-carbonitrile, a reliable multi-step synthetic route is proposed. This pathway proceeds via the well-established chemistry of quinoline N-oxides, followed by chlorination and a subsequent nucleophilic cyanation reaction.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 4-Methylquinoline N-oxide (Step 1)
This procedure is adapted from established methods for the N-oxidation of quinoline derivatives.[2]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylquinoline (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Reagent Addition: Warm the solution to 60-70°C. Add 30% hydrogen peroxide (1.5-2.0 eq) dropwise to the stirred solution, maintaining the temperature.
-
Reaction: After the addition is complete, continue stirring at 70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with dichloromethane or chloroform (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
-
Purification: The crude 4-methylquinoline N-oxide can be purified by recrystallization from a suitable solvent system (e.g., acetone or ethanol/water).
Protocol 2: Synthesis of 2-Chloro-4-methylquinoline (Step 2)
This protocol for chlorination is based on standard procedures for converting quinoline N-oxides to 2-chloroquinolines.[2][3]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and thermometer, place 4-methylquinoline N-oxide (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours. The reaction should become a clear solution. Monitor by TLC.
-
Workup: After cooling to room temperature, very carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and releases HCl gas.
-
Isolation: Neutralize the acidic aqueous mixture with a base such as sodium carbonate or ammonium hydroxide until basic (pH > 8). The crude product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Purify the crude 2-chloro-4-methylquinoline by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol.
Protocol 3: Synthesis of 4-Methylquinoline-2-carbonitrile (Step 3)
This procedure is an adaptation of the Rosenmund-von Braun reaction for the cyanation of aryl halides.[4][5]
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Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-methylquinoline (1.0 eq), copper(I) cyanide (CuCN) (1.2-1.5 eq), and a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 140-160°C and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the dark mixture to room temperature. Pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
-
Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (3x volumes). Combine the organic layers and wash successively with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 4-methylquinoline-2-carbonitrile can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Characterization
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~ 8.2 - 8.0 | d | H5 | Expected to be a doublet, downfield due to proximity to the quinoline nitrogen and benzene ring. |
| ~ 8.0 - 7.8 | d | H8 | Aromatic proton on the benzene portion of the quinoline ring. |
| ~ 7.8 - 7.6 | m (t) | H7 | Aromatic proton, likely a triplet or multiplet. |
| ~ 7.6 - 7.4 | m (t) | H6 | Aromatic proton, likely a triplet or multiplet. |
| ~ 7.4 - 7.3 | s | H3 | Singlet, deshielded by the adjacent electron-withdrawing nitrile group. |
| ~ 2.7 - 2.6 | s | -CH₃ (at C4) | Singlet for the methyl group protons. |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 148 - 146 | C8a | Quaternary carbon at the ring junction. |
| ~ 145 - 143 | C4 | Carbon bearing the methyl group. |
| ~ 135 - 133 | C2 | Quaternary carbon attached to the nitrile, significantly deshielded. |
| ~ 131 - 129 | C7 | Aromatic CH. |
| ~ 130 - 128 | C5 | Aromatic CH. |
| ~ 128 - 126 | C4a | Quaternary carbon at the ring junction. |
| ~ 125 - 123 | C6 | Aromatic CH. |
| ~ 122 - 120 | C3 | Aromatic CH. |
| ~ 118 - 116 | -C≡N | Nitrile carbon, characteristic chemical shift. |
| ~ 19 - 18 | -CH₃ | Methyl carbon. |
Table 4: Predicted FT-IR and Mass Spectrometry Data
| Technique | Expected Data | Notes |
| FT-IR | ~2230 cm⁻¹ (sharp, strong): C≡N stretch. 3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. 3000-2850 cm⁻¹ (medium): Alkyl C-H stretch. 1600-1450 cm⁻¹ (strong to medium): Aromatic C=C and C=N ring stretching vibrations. | The most diagnostic peak is the sharp nitrile stretch.[6] The aromatic region will show multiple bands characteristic of the substituted quinoline system. |
| Mass Spec. (EI) | m/z 168: Molecular ion [M]⁺. m/z 167: [M-H]⁺. m/z 141: [M-HCN]⁺, a common fragmentation for aromatic nitriles. m/z 140: [M-H-HCN]⁺. | The molecular ion should be clearly visible. Fragmentation analysis would help confirm the structure by identifying characteristic losses.[7] |
Experimental Protocols: Characterization
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for acquiring NMR spectra.[8]
-
Sample Preparation: Weigh 5-10 mg of purified 4-methylquinoline-2-carbonitrile and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of all proton and carbon signals by comparing them with the predicted values and known data for similar structures.
Protocol 5: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes a standard method for obtaining an IR spectrum using an ATR accessory.[8]
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Collect a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers of the major absorption bands. Assign these bands to the corresponding functional groups (e.g., C≡N, aromatic C-H, C=C) by comparing them to the predicted values and standard IR correlation tables.[9]
Protocol 6: Mass Spectrometry (MS)
This protocol provides a general method for obtaining mass spectral data.[8]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; dichloromethane or ethyl acetate for GC-MS).
-
Data Acquisition:
-
For GC-MS: Inject the sample into a GC equipped with a suitable column, which is coupled to a mass spectrometer operating in electron ionization (EI) mode.
-
For LC-MS: Introduce the sample via an LC system or direct infusion into an electrospray ionization (ESI) source.
-
-
Data Analysis: Identify the molecular ion peak corresponding to the compound's molecular weight (m/z 168 for [M]⁺ in EI, or m/z 169 for [M+H]⁺ in ESI). Analyze the fragmentation pattern to confirm the presence of key structural motifs. Compare the observed isotopic distribution with the theoretical pattern for C₁₁H₈N₂.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
